N-(4-{[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]sulfonyl}phenyl)acetamide N-(4-{[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]sulfonyl}phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 135529-19-0
VCID: VC8069937
InChI: InChI=1S/C18H18N4O6S2/c1-12-11-18(20-28-12)22-30(26,27)17-9-5-15(6-10-17)21-29(24,25)16-7-3-14(4-8-16)19-13(2)23/h3-11,21H,1-2H3,(H,19,23)(H,20,22)
SMILES: CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Molecular Formula: C18H18N4O6S2
Molecular Weight: 450.5 g/mol

N-(4-{[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]sulfonyl}phenyl)acetamide

CAS No.: 135529-19-0

Cat. No.: VC8069937

Molecular Formula: C18H18N4O6S2

Molecular Weight: 450.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-{[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]sulfonyl}phenyl)acetamide - 135529-19-0

Specification

CAS No. 135529-19-0
Molecular Formula C18H18N4O6S2
Molecular Weight 450.5 g/mol
IUPAC Name N-[4-[[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]sulfamoyl]phenyl]acetamide
Standard InChI InChI=1S/C18H18N4O6S2/c1-12-11-18(20-28-12)22-30(26,27)17-9-5-15(6-10-17)21-29(24,25)16-7-3-14(4-8-16)19-13(2)23/h3-11,21H,1-2H3,(H,19,23)(H,20,22)
Standard InChI Key SQPUFLYSLCMEPT-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Canonical SMILES CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-{4-[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}anilino)sulfonyl]phenyl}acetamide, reflects its intricate structure . Key features include:

  • A central 5-methylisoxazole-3-amine group, a five-membered heterocycle containing one oxygen and one nitrogen atom.

  • Two sulfonamide (-SO₂-NH-) bridges connecting aromatic rings.

  • A terminal acetamide (-NH-CO-CH₃) moiety.

The molecular formula is C₁₈H₁₈N₄O₆S₂, with a monoisotopic mass of 450.0668 Da .

Physicochemical Characteristics

PropertyValueSource
Molecular Weight450.48 g/mol
Purity98%
CAS Number135529-19-0
SMILES NotationCC(NC1=CC=C(S(=O)(NC2=CC=C(S(=O)(NC3=NOC(C)=C3)=O)C=C2)=O)C=C1)=O
InChI KeySQPUFLYSLCMEPT-UHFFFAOYSA-N

The compound’s solubility and stability data remain undercharacterized in public literature, though its sulfonamide groups suggest moderate polarity and potential solubility in polar aprotic solvents .

Synthesis and Characterization

Synthetic Pathways

While detailed synthetic protocols are proprietary, retrosynthetic analysis suggests a multi-step route:

  • Isoxazole Formation: Condensation of hydroxylamine with a β-diketone precursor to yield the 5-methylisoxazole core .

  • Sulfonylation: Sequential sulfonylation reactions introducing -SO₂Cl groups to aromatic amines, followed by nucleophilic substitution with the isoxazole amine and aniline intermediates .

  • Acetylation: Final acetylation of the terminal aniline using acetic anhydride or acetyl chloride .

Analytical Characterization

Commercial batches (e.g., AChemBlock Cat. V143014) are validated via:

  • High-Performance Liquid Chromatography (HPLC): Confirming ≥98% purity .

  • Mass Spectrometry: ESI-MS aligns with the theoretical mass (m/z 450.48) .

  • Nuclear Magnetic Resonance (NMR): Expected signals include:

    • δ 2.1 ppm (acetamide methyl).

    • δ 6.5–7.8 ppm (aromatic protons).

    • δ 10–12 ppm (sulfonamide NH groups) .

Pharmacological and Biomedical Research

Toxicological Profile

Safety data sheets indicate:

  • Hazard Statements: H315 (skin irritation), H319 (serious eye irritation), H335 (respiratory irritation) .

  • Precautionary Measures: Use personal protective equipment (PPE) and ensure adequate ventilation .

Applications in Chemical Research

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